O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride
Description
Properties
IUPAC Name |
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-6-3-2-4-7(9-6)5-10-8;;/h2-4H,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVGLKPNEYTRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CON.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyridin-2-ylmethyl Precursor
- Starting from 6-methylpyridin-2-carboxaldehyde or 6-methylpyridin-2-ylmethyl halides.
- The halide (e.g., bromide or chloride) at the methyl position adjacent to the pyridine ring is prepared via known halogenation methods.
- This intermediate is then subjected to nucleophilic substitution with hydroxylamine.
Nucleophilic Substitution with Hydroxylamine
- Hydroxylamine hydrochloride or free hydroxylamine is reacted with the halomethylpyridine derivative in a polar solvent such as ethanol or water.
- The reaction is conducted under mild heating (e.g., 50–70 °C) to facilitate substitution of the halide by the hydroxylamine group.
- The product is isolated as the dihydrochloride salt by addition of hydrochloric acid and crystallization.
Purification and Crystallization
- The crude product is purified by recrystallization from ethanol or water.
- Decolorization with activated carbon may be employed to remove impurities.
- Drying under vacuum yields the pure dihydrochloride salt.
Supporting Synthetic Methodologies from Literature and Patents
Hydroxylamine Hydrochloride Preparation: Hydroxylamine hydrochloride, a key reagent, is industrially prepared via the nitromethane method or sodium nitrite method, which involve reduction and acidification steps to yield high-purity hydroxylamine hydrochloride.
Pyridinyl Hydroxylamine Derivatives: Patents describe multi-step syntheses involving protected pyridine intermediates, nucleophilic substitution, and subsequent deprotection to yield hydroxylamine derivatives.
Use of Oxammonium Salts: Oxammonium hydrochloride has been used as an aminolysis reagent to prepare related hydroxylamine intermediates with high purity and yield, suggesting its potential utility in synthesizing pyridine hydroxylamine derivatives.
Comparative Data Table: Key Steps and Conditions in Preparation
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of halomethyl pyridine | Halogenation of 6-methylpyridin-2-methyl group | Commonly bromination or chlorination |
| 2 | Nucleophilic substitution | Hydroxylamine hydrochloride, ethanol/water, 50–70 °C, stirring | Formation of O-substituted hydroxylamine |
| 3 | Salt formation | Addition of HCl to form dihydrochloride salt | Enhances stability and crystallinity |
| 4 | Purification | Recrystallization from ethanol or water, activated carbon decolorization | Ensures product purity |
Research Findings and Optimization Notes
- The reaction temperature and pH critically influence the substitution efficiency and product purity.
- Using hydroxylamine dihydrochloride directly can improve handling safety and reaction control.
- Purification steps such as ethanol soaking or water recrystallization help achieve ≥98% purity.
- Industrial methods for hydroxylamine hydrochloride production (nitromethane or sodium nitrite methods) ensure availability of high-purity starting material, which is crucial for downstream synthesis.
Chemical Reactions Analysis
Types of Reactions
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
O-[(6-Methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, particularly in the realm of neuropharmacology. Research indicates that derivatives of pyridine compounds exhibit significant activity at serotonin receptors, suggesting potential applications in treating anxiety and depression disorders .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to form stable intermediates makes it suitable for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The hydroxylamine group is particularly useful for the preparation of oximes, which are pivotal in the synthesis of amines and other nitrogen-containing compounds .
Biochemical Applications
This compound can function as an organic buffer in biochemical experiments. Its stability under physiological conditions allows it to be used in various assays and reactions, particularly those involving enzymatic activity where pH control is critical .
Case Study 1: Neuropharmacological Activity
A study demonstrated that compounds similar to this compound exhibited agonist activity at serotonin receptors, showing promise for therapeutic applications in mood disorders. The research involved both in vitro and in vivo assessments, indicating that these compounds could potentially outperform established treatments like Buspirone .
Case Study 2: Synthesis of Bioactive Molecules
In a synthetic chemistry context, researchers utilized this compound to create derivatives that showed enhanced biological activity against specific cancer cell lines. The synthesis involved multi-step reactions where the hydroxylamine moiety contributed to the formation of key intermediates necessary for further functionalization .
Mechanism of Action
The mechanism of action of O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Functional Performance in Analytical Chemistry
- Derivatization Efficiency: PFBHA demonstrates superior sensitivity for carbonyl detection (e.g., methyl glyoxal, 2,3-butanedione) due to electron-withdrawing pentafluorobenzyl groups enhancing GC/MS signal intensity .
- Solubility : Dihydrochloride salts (e.g., target compound, phenylenediamine derivatives) exhibit higher aqueous solubility than free bases, critical for analytical and pharmaceutical workflows .
Pharmaceutical Relevance
- Salt Form Stability: The dihydrochloride form of the target compound likely improves shelf-life and bioavailability compared to non-salt hydroxylamines, akin to EP reference standards like (2,4-Diaminopteridin-6-yl)methanol Hydrochloride .
- Toxicity Profile: Unlike 1,2-phenylenediamine dihydrochloride (carcinogenic risk ), hydroxylamine derivatives are generally safer but require rigorous impurity controls.
Research Findings and Gaps
- Empirical Data Limitations : While PFBHA’s derivatization yields (e.g., 14% for 2,3-butanedione ) are well-documented, analogous data for the target compound are absent.
- Hypothetical Applications : The pyridinylmethyl group may enable selective derivatization of sterically hindered carbonyls or metal coordination in catalysis, but experimental validation is needed.
Biological Activity
O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylpyridine with hydroxylamine in the presence of hydrochloric acid. The resulting compound is characterized by its ability to form stable dihydrochloride salts, enhancing its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 14b | MCF-7 | 35.1 | Induces apoptosis, cell cycle arrest |
| 14c | HCT-116 | 57.7 | DNA fragmentation |
| 9 | NCI-H3255 | 7.2 | EGFR inhibition |
The compound's mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle regulators such as CDK4 and Bcl-2. These findings suggest that this compound may act through dual pathways: promoting pro-apoptotic signals while inhibiting anti-apoptotic factors.
Case Studies
- EGFR Inhibition : A study involving a hydroxylamine-based compound demonstrated significant inhibition of mutant EGFR in non-small cell lung cancer (NSCLC) models. The compound exhibited an IC50 value of 7.2 nM, indicating high potency against tumors harboring the L858R mutation .
- Toxicity Assessment : In vitro assays assessing genotoxicity revealed that certain hydroxylamines do not exhibit mutagenic properties, contradicting previous assumptions about this class of compounds . This finding is crucial for the development of safe therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, hydroxylamine derivatives are often prepared in polar solvents (e.g., water or alcohols) using reducing agents like sodium borohydride or lithium aluminum hydride . Optimization includes varying temperature (20–80°C), pH (neutral to mildly acidic), and stoichiometric ratios of precursors. Purification via recrystallization or column chromatography is critical, with characterization by NMR and LC-MS to confirm purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : To determine molecular weight and detect impurities (e.g., unreacted intermediates) .
- ¹H/¹³C NMR : For structural confirmation, focusing on methylpyridinyl and hydroxylamine proton environments .
- X-ray crystallography : If single crystals are obtainable, to resolve stereochemical ambiguities .
- Elemental analysis : To validate chloride content (theoretical vs. experimental) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC .
- Light sensitivity : Expose to UV/visible light and compare with dark-stored controls .
- Humidity tests : Use desiccators with controlled humidity (0–75% RH) to assess hygroscopicity .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported synthetic yields of this compound?
- Methodological Answer : Discrepancies often arise from:
- Reagent purity : Use ultra-pure solvents and reagents (e.g., anhydrous conditions for moisture-sensitive steps) .
- Catalyst selection : Compare palladium vs. nickel catalysts in reductive steps to optimize yields .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-reduced or oxidized derivatives) and adjust reaction time/temperature accordingly .
Q. How can computational modeling predict reactivity or degradation pathways for this compound?
- Methodological Answer :
- DFT calculations : Model reaction intermediates to identify energetically favorable pathways (e.g., hydroxylamine oxidation to nitroso derivatives) .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes requiring hydroxylamine cofactors) using PubChem-derived structural data .
- Degradation simulation : Apply QSPR models to forecast stability under oxidative or acidic conditions .
Q. What advanced methods are used to profile impurities in this compound batches?
- Methodological Answer :
- High-resolution mass spectrometry (HR-MS) : Detect trace impurities (e.g., diastereomers or methylpyridinyl isomers) with ppm-level accuracy .
- Ion chromatography : Quantify residual chloride ions to ensure stoichiometric consistency .
- Stability-indicating assays : Use forced degradation (e.g., H₂O₂ exposure) followed by HPLC-DAD to identify degradation markers .
Q. How can mechanistic studies elucidate the role of this compound in catalytic or biochemical systems?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in the hydroxylamine group to study rate-limiting steps in catalytic cycles .
- EPR spectroscopy : Detect radical intermediates during oxidation/reduction reactions .
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., monoamine oxidases) to validate biochemical activity .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the solubility of this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Phase-solubility studies : Measure solubility in water, DMSO, ethanol, and dichloromethane at 25°C and 37°C .
- pH-dependent solubility : Adjust pH (2–12) to assess ionizable groups’ impact .
- Co-solvent systems : Test binary mixtures (e.g., water-ethanol) to enhance dissolution for biological assays .
Q. What experimental designs can clarify discrepancies in reported biological activity of this compound?
- Methodological Answer :
- Dose-response standardization : Use uniform cell lines (e.g., HEK293 or HepG2) and normalize to internal controls (e.g., β-galactosidase assays) .
- Metabolite profiling : Incubate with liver microsomes to identify active/inactive metabolites contributing to variability .
- Orthogonal assays : Compare results from fluorescence-based vs. radiometric activity measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
